Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate typically involves the reaction of thiophene-2-carbohydrazide with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: A precursor in the synthesis of ethyl 2-(thiophene-2-carbonyl)hydrazine-1-carboxylate.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Ethyl thiophene-2-carboxylate: Similar structure but lacks the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the hydrazine moiety, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
155164-71-9 |
---|---|
Molecular Formula |
C8H10N2O3S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
ethyl N-(thiophene-2-carbonylamino)carbamate |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-8(12)10-9-7(11)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
FZGHHXFEQNOWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.